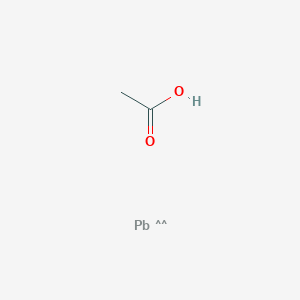
Lead acetate
Cat. No. B147946
Key on ui cas rn:
301-04-2
M. Wt: 267 g/mol
InChI Key: PNZVFASWDSMJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06819540B2
Procedure details


Lead acetate hydrate, Pb(CH3COO)2H2O, is dissolved in 2-methoxyethanol and is dehydrated at 110° C. under vacuum to provide lead acetate. A solution of zirconium n-propoxide, Zr(n-OC3H7)4, and titanium isopropoxide, Ti(i-OC3H7)4 in 2-methoxyethanol is prepared. The zirconium-titanium solution is then added to the lead acetate solution and the mixture is refluxed for 2 to 3 hours at 100° C. and is then distilled to provide a PZT polymer precursor of the formula Pb(Zr0.52Ti0 48)O3.
Name
Lead acetate hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
Pb(CH3COO)2H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
O.[C:2]([O-:5])(=[O:4])[CH3:3].[Pb+2:6].[C:7]([O-:10])(=[O:9])[CH3:8]>COCCO>[C:2]([O-:5])(=[O:4])[CH3:3].[Pb+2:6].[C:7]([O-:10])(=[O:9])[CH3:8] |f:0.1.2.3,5.6.7|
|
Inputs


Step One
|
Name
|
Lead acetate hydrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.C(C)(=O)[O-].[Pb+2].C(C)(=O)[O-]
|
[Compound]
|
Name
|
Pb(CH3COO)2H2O
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
COCCO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is dehydrated at 110° C. under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)[O-].[Pb+2].C(C)(=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
